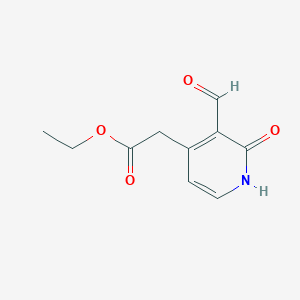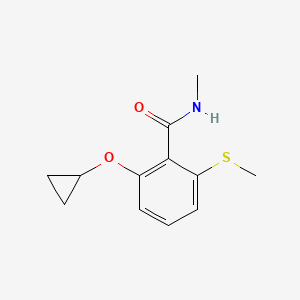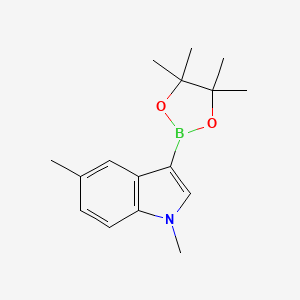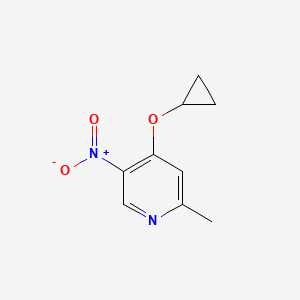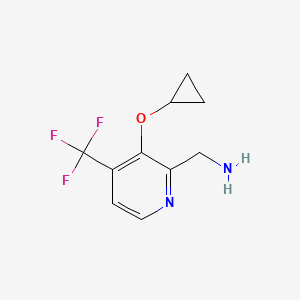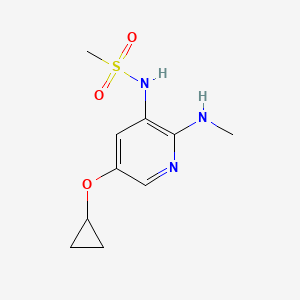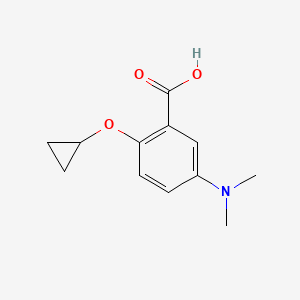
4-(Aminomethyl)-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-iodophenol is an organic compound characterized by the presence of an amino group (-NH2) attached to a methyl group (-CH2-) on the benzene ring, along with an iodine atom and a hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-(Aminomethyl)phenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an aqueous medium under mild conditions. Another method involves the use of a palladium-catalyzed coupling reaction, where 4-(Aminomethyl)phenol is reacted with an iodinating agent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Aminomethyl)-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-iodophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)phenol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodophenol:
4-(Aminomethyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
4-(Aminomethyl)-2-iodophenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 |
Clé InChI |
FCBSNDKRGSPILN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)


